molecular formula C10H8ClNO B8387727 4-Chloro-7-cyanochroman

4-Chloro-7-cyanochroman

Cat. No.: B8387727
M. Wt: 193.63 g/mol
InChI Key: AFVPXRFWSXMKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-cyanochroman is a chroman-derived compound characterized by a chloro substituent at position 4 and a cyano group at position 7 of the chroman ring. Chroman derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran moiety. The substitution pattern of this compound confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H8ClNO/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-2,5,9H,3-4H2

InChI Key

AFVPXRFWSXMKCH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1Cl)C=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-7-cyanochroman Cl (C4), CN (C7) C₁₀H₈ClNO ~209.6* Potential plant immunity inducer
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one OH (C7), benzylidene (C3) C₁₆H₁₂O₄ 268.3 Soluble in DMSO, chloroform; R&D use
6-Bromo-7-methylchroman-4-amine Br (C6), CH₃ (C7), NH₂ (C4) C₁₀H₁₂BrNO 258.1 Intermediate for fine chemicals
Compound 7c (from ) OCH, CH₂ groups Not specified Not specified Plant immunity inducer activity

*Hypothetical calculation based on chroman backbone (C₉H₁₀O) adjusted for substituents.

Key Observations:
  • Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to hydroxy or methyl substituents in analogs .
  • Solubility: Unlike the hydroxybenzylidene derivative (soluble in polar solvents like DMSO), the chloro-cyano substitution may reduce solubility in aqueous media due to increased hydrophobicity .

Spectroscopic Characterization

  • NMR Analysis: The chloro and cyano groups would produce distinct shifts: Chloro (C4): Deshielded protons near 3.2–3.5 ppm (cf. CH₂ in ). Cyano (C7): Aromatic protons adjacent to CN may show downfield shifts (>7.5 ppm).
  • Mass Spectrometry: HRMS would confirm the molecular ion peak at m/z ~209.6 (C₁₀H₈ClNO⁺) .

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